molecular formula C14H12BrFO B1396712 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene CAS No. 1181681-00-4

4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene

Cat. No.: B1396712
CAS No.: 1181681-00-4
M. Wt: 295.15 g/mol
InChI Key: JINOYCYGUXEOSC-UHFFFAOYSA-N
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Description

“4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene” is a complex organic compound. It contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. Attached to this benzene ring are bromo, fluoro, and methoxy-benzyl groups at the 4th, 1st, and 2nd positions respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple benzene ring and then adding the bromo, fluoro, and methoxy-benzyl groups in separate reactions. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the bromo, fluoro, and methoxy-benzyl groups contribute to its reactivity .


Chemical Reactions Analysis

This compound would likely undergo reactions typical of aromatic compounds. For example, it might participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo, fluoro, and methoxy-benzyl groups would likely make it more polar and potentially more reactive than benzene .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene, particularly those with bromo, methoxy, and fluoro groups on the benzene ring, have been synthesized and tested for antimicrobial properties. These compounds demonstrated potent activity against various microorganisms, often surpassing the effectiveness of reference drugs (Liaras et al., 2011).

Electrochemical Applications

In a study exploring the electrochemical bromination of aromatic compounds like 4-methoxy toluene, a compound structurally related to this compound, it was found that these substances undergo transformations under specific electrolysis conditions. This research suggests potential applications in electrochemical processes and synthetic chemistry (Kulangiappar et al., 2014).

Copolymer Synthesis

Research into the copolymerization of styrene with various trisubstituted ethylenes, including those with bromo and methoxy groups on the benzene ring, indicates potential applications in polymer science. These copolymers were analyzed for their composition and structural properties, suggesting relevance in material science and engineering (Kharas et al., 2016).

Fluorescent Applications

The synthesis of 2-borylazobenzenes with bromo and methoxy groups, resembling the structure of this compound, showed that these compounds emit intense fluorescence. This characteristic suggests their potential application in bioimaging and fluorescent staining, especially given their non-toxicity towards embryos (Yoshino et al., 2010).

Molecular Electronics

Aromatic bromides, similar in structure to this compound, have been identified as useful building blocks for molecular wires in the field of molecular electronics. This research underlines their significance in creating complex electronic structures (Stuhr-Hansen et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene” would require appropriate safety precautions. These might include wearing protective clothing and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, or investigating its behavior in biological systems .

Properties

IUPAC Name

4-bromo-1-fluoro-2-[(4-methoxyphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINOYCYGUXEOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a well stirred solution of (5-bromo-2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone (22.5 g, 72.80 mmol) and triethylsilane (27.9 mL, 20.3 g, 175.0 mmol) in dichloromethane (20 mL) and acetonitrile (60 mL) at 0° C. was added boron trifluoride etherate (32.0 mL, 36.2 g, 255.0 mmol) dropwise. Boron trifluoride etherate was added at a rate so that the internal temperature did not exceed 20° C. The reaction solution was warmed to room temperature and stirred overnight. After a total of 18 hours, a solution of potassium hydroxide (5.0 g) in water (15.0 mL) was added and the resulting mixture was stirred for 2 hours. The organic phase was separated and the aqueous phase was extracted two times with diethyl ether. The combined organic phases were washed once with aqueous 1M sodium hydroxide solution and once with brine. The organic phase was dried over sodium sulfate, filtered, and concentrated under reduced pressure. Upon addition of ethanol to the resulting residue a white solid formed. The solid was collected and dried under high vacuum to afford 4-bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene (20.1 g, 93% yield) as a white solid.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
27.9 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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